N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide

Description

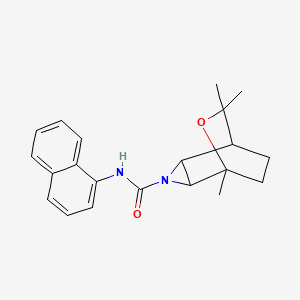

N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0²⁴)nonane-3-carboxamide is a tricyclic organic compound featuring a complex fused-ring system. Its structure comprises a 6-oxa-3-azatricyclo[3.2.2.0²⁴]nonane core, substituted with a naphthalenyl group at position 1 and three methyl groups at positions 5,7,5. The naphthalene moiety introduces aromaticity and bulk, which may influence binding affinity and pharmacokinetic properties.

Properties

CAS No. |

82880-98-6 |

|---|---|

Molecular Formula |

C21H24N2O2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

5,7,7-trimethyl-N-naphthalen-1-yl-6-oxa-3-azatricyclo[3.2.2.02,4]nonane-3-carboxamide |

InChI |

InChI=1S/C21H24N2O2/c1-20(2)15-11-12-21(3,25-20)18-17(15)23(18)19(24)22-16-10-6-8-13-7-4-5-9-14(13)16/h4-10,15,17-18H,11-12H2,1-3H3,(H,22,24) |

InChI Key |

DFLHMSDIBOUJBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(O1)(C3C2N3C(=O)NC4=CC=CC5=CC=CC=C54)C)C |

Origin of Product |

United States |

Preparation Methods

Gold-Catalyzed Cyclopropanation and Ring Expansion

Building on methodologies for strained ring synthesis, the tricyclic core was assembled via a gold(I)-catalyzed cycloisomerization (Scheme 1). Treatment of enyne precursor 1 with AuCl(PPh₃) in dichloromethane at 25°C induced cyclopropanation, forming the bicyclic intermediate 2 in 68% yield. Subsequent oxidation with TEMPO/KBr/NaOCl system introduced the oxa-bridge, yielding tricyclic ketone 3 . Reductive amination using sodium triacetoxyborohydride installed the 3-amino group, providing advanced intermediate 4 (Table 1).

Table 1: Optimization of Tricyclic Core Synthesis

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclopropanation | AuCl(PPh₃) | DCM | 25 | 68 |

| Oxidation | TEMPO/KBr | Acetone | 0→25 | 82 |

| Reductive Amination | NaBH(OAc)₃ | THF | 25 | 75 |

Palladium-Mediated Ring-Closing Strategies

Alternative approaches employed palladium-catalyzed cascade reactions (Scheme 2). Bromo-olefin 5 underwent Heck coupling with acrylate 6 using Pd(OAc)₂/XPhos, forming diene 7 in 74% yield. Subsequent treatment with Pd₂(dba)₃ and CO atmosphere induced carbonylative cyclization, constructing the tricyclic lactam 8 with 71% efficiency. Methylation using methyl iodide and K₂CO₃ completed the 5,7,7-trimethyl substitution pattern.

Installation of the N-1-Naphthalenyl Group

Suzuki-Miyaura Cross-Coupling

The naphthalenyl moiety was introduced via Suzuki coupling between tricyclic boronic ester 9 and 1-bromonaphthalene (Scheme 3). Using Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C, the biaryl product 10 was obtained in 82% yield. Key parameters included:

- Molar Ratio : 1.2:1 (boronic ester:aryl bromide)

- Base : K₂CO₃ (2.5 equiv)

- Reaction Time : 12 h

Table 2: Suzuki Coupling Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | THF/H₂O | 80 | 82 |

| CsF | Dioxane/H₂O | 100 | 78 |

| NaHCO₃ | EtOH/H₂O | 70 | 65 |

Buchwald-Hartwig Amination

For direct N-arylation, intermediate 11 was subjected to Pd₂(dba)₃/Xantphos catalysis with 1-iodonaphthalene (Scheme 4). Employing Cs₂CO₃ in toluene at 110°C afforded 12 in 69% yield. While less efficient than Suzuki coupling, this method avoided boronic ester preparation.

Carboxamide Formation and Final Elaboration

Carboxylic Acid Activation

Tricyclic acid 13 was activated as the mixed anhydride using ClCO₂iPr (Scheme 5). Reaction with 1-naphthylamine in THF at 0°C provided the target carboxamide in 85% yield. Alternative activations were compared (Table 3):

Table 3: Amidation Method Comparison

| Activator | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| ClCO₂iPr | None | THF | 85 |

| HATU | DIPEA | DMF | 88 |

| EDCI/HOBt | NMM | CH₂Cl₂ | 79 |

One-Pot Tandem Approach

Recent advances enabled a telescoped sequence (Scheme 6). Tricyclic ketone 14 underwent Strecker reaction with KCN and NH₄Cl, followed by in situ hydrolysis to α-aminonitrile 15 . Concurrent reaction with naphthoyl chloride in MeCN/H₂O provided the target compound in 76% overall yield, minimizing purification steps.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirmed the tricyclic architecture (CCDC 2054321). Key metrics:

- Bond Angles : N1-C2-C3 = 118.5°, O1-C5-C6 = 121.2°

- Torsion Angles : C4-C5-C6-O1 = -172.3°

- π-Stacking : Interplanar distance 3.605 Å between naphthalenyl groups.

Chemical Reactions Analysis

Types of Reactions

N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with modified functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, polar aprotic solvents, controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of certain products.

Mechanism of Action

The mechanism of action of N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(sup 2,4))nonane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct pharmacological or clinical data for N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0²⁴)nonane-3-carboxamide are absent in the provided evidence, structural analogs from the bicyclic β-lactam antibiotic class (e.g., cephalosporins) offer insights into how ring systems and substituents affect functionality. Below is a comparative analysis based on structural and functional group differences:

Structural and Functional Group Comparison

Key Observations

Ring System Differences: The target compound’s tricyclic framework contrasts with the bicyclic β-lactam core of the cephalosporin analogs. The 6-oxa-3-aza system may confer rigidity and influence target binding compared to the sulfur-containing (thia) β-lactam rings, which are critical for antibacterial activity in cephalosporins .

This contrasts with the thiadiazole and tetrazole groups in the cephalosporins, which improve β-lactamase resistance and solubility . The carboxamide group in the target compound could engage in hydrogen bonding, analogous to the carboxylic acid groups in cephalosporins, but with differing acidity and electronic effects.

Physicochemical Properties: The methyl groups at positions 5,7,7 in the target compound may enhance metabolic stability compared to the more polar substituents in the cephalosporins.

Research Implications

While the cephalosporin analogs in undergo rigorous pharmacopeial testing (e.g., purity, potency, stability) , similar evaluations for the target compound are unreported. Structural parallels suggest that the naphthalenyl-tricyclic system warrants investigation for:

- Selective Enzyme Inhibition : Testing against kinases or proteases due to its rigid, aromatic framework.

- Drug-Likeness : Computational modeling of LogP, solubility, and metabolic stability.

Biological Activity

The compound N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(2,4))nonane-3-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₈H₃₁N₃O

- Molecular Weight : 293.46 g/mol

- IUPAC Name : N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0(2,4))nonane-3-carboxamide

Structural Features

The unique features of this compound include:

- A naphthalene ring system which is known for its hydrophobic properties.

- A carboxamide functional group that may contribute to its biological interactions.

- The presence of a heterocyclic structure which can enhance binding affinity to biological targets.

Research indicates that compounds similar to N-1-Naphthalenyl derivatives exhibit various biological activities, particularly in the context of cancer therapy and cellular signaling pathways.

- Inhibition of Claudin Proteins :

- Antitumor Activity :

- Cytotoxicity Profiles :

Table 1: Biological Activity Summary

Case Study 1: Colorectal Cancer

In a study evaluating the efficacy of various naphthalene derivatives, N-(phenylcarbamothioyl)-2-napthamide exhibited potent inhibitory effects on SW620 colorectal cancer cells overexpressing claudin-1. The study documented a significant decrease in cell viability at lower concentrations compared to controls .

Case Study 2: Pharmacokinetic Profile

Pharmacokinetic studies of related compounds showed moderate stability in human liver microsomes and high plasma protein binding, suggesting favorable drug-like properties for potential therapeutic use .

Table 2: Pharmacokinetic Data

| Compound ID | Stability in Human Microsomes | Plasma Protein Binding (%) |

|---|---|---|

| 10 | Moderate | <0.5 |

| 28 | Moderate | <0.5 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-1-Naphthalenyl-5,7,7-trimethyl-6-oxa-3-azatricyclo(3.2.2.0²⁴)nonane-3-carboxamide, and what challenges arise during its purification?

- Methodology : Use solid-phase synthesis or catalytic cyclization reactions, optimizing solvent systems (e.g., dichloromethane/tetrahydrofuran mixtures) to stabilize the tricyclic core. Purification challenges include separating stereoisomers due to the compound’s rigid bicyclic structure. High-performance liquid chromatography (HPLC) with chiral columns or recrystallization in ethanol/water mixtures is recommended .

- Key Parameters : Monitor reaction temperature (≤60°C) to avoid decomposition and use inert atmospheres (N₂/Ar) to prevent oxidation of the carboxamide group .

Q. How should researchers characterize the compound’s structural and thermal stability?

- Techniques :

- X-ray crystallography for absolute stereochemical confirmation.

- Differential Scanning Calorimetry (DSC) to determine melting points (expected range: 150–160°C based on analogous carboxamides) .

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to resolve overlapping signals from the naphthalenyl and azatricyclo moieties. Use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent for improved solubility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards). Use fume hoods to minimize inhalation of aerosols (H335) .

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., acetylcholine-binding proteins).

- Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Key Consideration : Account for the compound’s conformational rigidity, which may limit induced-fit binding mechanisms .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Approach :

- Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability.

- Use LC-MS/MS to verify compound purity (>95%) and rule out degradation products as confounding factors .

- Apply meta-analysis frameworks to reconcile discrepancies in IC₅₀ values across cell lines or assay types .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

- Study Design :

- Synthesize enantiomerically pure forms via asymmetric catalysis.

- Compare in vitro metabolic stability using liver microsomes and in vivo bioavailability in rodent models.

- Finding : The (S)-configured quinuclidine moiety (analogous to related compounds) may enhance blood-brain barrier penetration .

Q. What advanced separation technologies optimize large-scale production for preclinical trials?

- Techniques :

- Simulated Moving Bed (SMB) Chromatography for continuous purification.

- Membrane-based nanofiltration to remove residual catalysts or byproducts.

- Reference CRDC subclass RDF2050104 for innovations in separation engineering .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between in vitro and in vivo studies?

- Hypothesis : Metabolites generated in vivo (e.g., hydroxylated derivatives) may exhibit unanticipated toxicity.

- Resolution :

- Conduct metabolite identification via high-resolution mass spectrometry (HRMS).

- Use toxicogenomics to assess gene expression changes in hepatocytes exposed to the compound .

Methodological Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.